3-Methyl-4-pyridin-2-ylbenzoic acid
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Overview
Description
3-Methyl-4-pyridin-2-ylbenzoic acid is an organic compound with the molecular formula C13H11NO2 It is a derivative of benzoic acid, where the benzene ring is substituted with a methyl group and a pyridin-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-pyridin-2-ylbenzoic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.
Another method involves the nitration of benzoic acid followed by reduction and subsequent functionalization to introduce the pyridin-2-yl group . This multi-step process requires careful control of reaction conditions to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using automated reactors and continuous flow systems. These methods offer advantages in terms of scalability, reproducibility, and cost-effectiveness. The use of environmentally benign solvents and catalysts is also emphasized to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-pyridin-2-ylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Reduction: The pyridin-2-yl group can be reduced to a piperidine ring using hydrogenation.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: 3-Carboxy-4-pyridin-2-ylbenzoic acid.
Reduction: 3-Methyl-4-piperidin-2-ylbenzoic acid.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
3-Methyl-4-pyridin-2-ylbenzoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Methyl-4-pyridin-2-ylbenzoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity . The pyridin-2-yl group is particularly important for its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-3-(4-pyridin-3-yl-pyrimidin-2-yl)-benzoic acid: Similar in structure but contains a pyrimidin-2-yl group instead of a pyridin-2-yl group.
3-(4-Pyridinyl)benzoic acid: Lacks the methyl group on the benzene ring.
4-(3-Carboxyphenyl)pyridine: Similar but with a carboxylic acid group instead of a methyl group.
Uniqueness
3-Methyl-4-pyridin-2-ylbenzoic acid is unique due to the presence of both a methyl group and a pyridin-2-yl group on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C13H11NO2 |
---|---|
Molecular Weight |
213.23 g/mol |
IUPAC Name |
3-methyl-4-pyridin-2-ylbenzoic acid |
InChI |
InChI=1S/C13H11NO2/c1-9-8-10(13(15)16)5-6-11(9)12-4-2-3-7-14-12/h2-8H,1H3,(H,15,16) |
InChI Key |
CAVVPUXRCHSOSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)C2=CC=CC=N2 |
Origin of Product |
United States |
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